molecular formula C10H13NO5S B2946064 2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene CAS No. 1820617-99-9

2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene

Cat. No.: B2946064
CAS No.: 1820617-99-9
M. Wt: 259.28
InChI Key: PAVQNKZKYSWUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene typically involves the following steps:

    Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Sulfonation: The sulfonyl group is introduced by reacting the nitrobenzene derivative with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 2-Isopropoxy-1-methanesulfonyl-4-aminobenzene.

    Substitution: Various alkoxy or functional group-substituted derivatives.

    Oxidation: This compound sulfone.

Scientific Research Applications

2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile building block.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity

Mechanism of Action

The mechanism of action of 2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to enzyme inhibition or modification of protein function. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, further influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    2-Isopropoxy-1-methanesulfonyl-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    2-Isopropoxy-1-methanesulfonyl-4-chlorobenzene: Similar structure but with a chloro group instead of a nitro group.

    2-Isopropoxy-1-methanesulfonyl-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the nitro group allows for reduction reactions, while the methanesulfonyl group provides stability and the potential for further functionalization. The isopropoxy group adds to its versatility in chemical synthesis .

Properties

IUPAC Name

1-methylsulfonyl-4-nitro-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-7(2)16-9-6-8(11(12)13)4-5-10(9)17(3,14)15/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVQNKZKYSWUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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